molecular formula C10H12BrNO2S2 B14162824 2-(4-Bromophenyl)-3-methylsulfonyl-1,3-thiazolidine CAS No. 537678-41-4

2-(4-Bromophenyl)-3-methylsulfonyl-1,3-thiazolidine

Cat. No.: B14162824
CAS No.: 537678-41-4
M. Wt: 322.2 g/mol
InChI Key: JOABKIWMBHCLOM-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-methylsulfonyl-1,3-thiazolidine is an organic compound that belongs to the thiazolidine class of heterocyclic compounds It features a thiazolidine ring substituted with a 4-bromophenyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-methylsulfonyl-1,3-thiazolidine typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate. This intermediate is then treated with methylsulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-methylsulfonyl-1,3-thiazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl-substituted thiazolidines.

    Substitution: Various substituted thiazolidines depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-3-methylsulfonyl-1,3-thiazolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-methylsulfonyl-1,3-thiazolidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-3-methylsulfonyl-1,3-thiazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazolidine ring with a bromophenyl and methylsulfonyl group makes it a versatile compound for various applications.

Properties

CAS No.

537678-41-4

Molecular Formula

C10H12BrNO2S2

Molecular Weight

322.2 g/mol

IUPAC Name

2-(4-bromophenyl)-3-methylsulfonyl-1,3-thiazolidine

InChI

InChI=1S/C10H12BrNO2S2/c1-16(13,14)12-6-7-15-10(12)8-2-4-9(11)5-3-8/h2-5,10H,6-7H2,1H3

InChI Key

JOABKIWMBHCLOM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCSC1C2=CC=C(C=C2)Br

solubility

47.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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